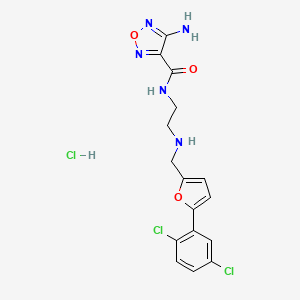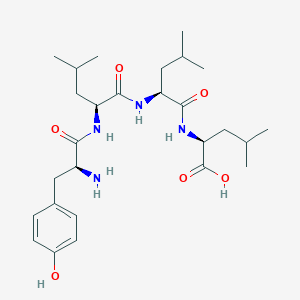
L-Tyrosyl-L-leucyl-L-leucyl-L-leucine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
L-Tyrosyl-L-leucyl-L-leucyl-L-leucine is a tetrapeptide composed of the amino acids tyrosine and leucineIts molecular formula is C27H44N4O6, and it has a molecular weight of 520.66 g/mol .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of L-Tyrosyl-L-leucyl-L-leucyl-L-leucine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Resin Loading: The first amino acid, L-leucine, is attached to the resin.
Deprotection: The protecting group on the amino acid is removed to allow for the next amino acid to be added.
Coupling: The next amino acid, L-leucine, is activated and coupled to the growing peptide chain.
Repetition: Steps 2 and 3 are repeated for the remaining amino acids (L-leucine and L-tyrosine).
Cleavage: The completed peptide is cleaved from the resin and purified.
Industrial Production Methods
Industrial production of this compound may involve large-scale SPPS or solution-phase synthesis, depending on the desired yield and purity. The process is optimized to ensure high efficiency and minimal by-products.
化学反应分析
Types of Reactions
L-Tyrosyl-L-leucyl-L-leucyl-L-leucine can undergo various chemical reactions, including:
Oxidation: The tyrosine residue can be oxidized to form dityrosine or other oxidative products.
Reduction: Reduction reactions can target disulfide bonds if present in the peptide structure.
Substitution: Amino acid residues can be substituted with other functional groups to modify the peptide’s properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents under mild conditions.
Reduction: Reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Various reagents depending on the desired substitution, such as acylating agents for acylation reactions.
Major Products Formed
Oxidation: Dityrosine, oxidized tyrosine derivatives.
Reduction: Reduced peptide with intact amino acid residues.
Substitution: Modified peptides with new functional groups.
科学研究应用
L-Tyrosyl-L-leucyl-L-leucyl-L-leucine has several applications in scientific research:
Chemistry: Used as a model compound for studying peptide synthesis and reactions.
Biology: Investigated for its role in protein-protein interactions and cellular signaling pathways.
Medicine: Potential therapeutic applications, including as a drug delivery vehicle or in peptide-based therapies.
Industry: Utilized in the development of novel materials and as a component in biochemical assays.
作用机制
The mechanism of action of L-Tyrosyl-L-leucyl-L-leucyl-L-leucine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The peptide can bind to receptors or enzymes, influencing their activity.
Pathways Involved: It may modulate signaling pathways related to cell growth, apoptosis, or immune response.
相似化合物的比较
Similar Compounds
L-Leucyl-L-leucine methyl ester: A dipeptide with similar leucine residues, used in immunological studies.
L-Leucyl-L-tyrosine: A dipeptide with tyrosine and leucine, used in biochemical research.
Uniqueness
Its tetrapeptide structure allows for more complex interactions and functionalities compared to shorter peptides .
属性
CAS 编号 |
915224-22-5 |
|---|---|
分子式 |
C27H44N4O6 |
分子量 |
520.7 g/mol |
IUPAC 名称 |
(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoic acid |
InChI |
InChI=1S/C27H44N4O6/c1-15(2)11-21(29-24(33)20(28)14-18-7-9-19(32)10-8-18)25(34)30-22(12-16(3)4)26(35)31-23(27(36)37)13-17(5)6/h7-10,15-17,20-23,32H,11-14,28H2,1-6H3,(H,29,33)(H,30,34)(H,31,35)(H,36,37)/t20-,21-,22-,23-/m0/s1 |
InChI 键 |
RXCBGILDELEMRC-MLCQCVOFSA-N |
手性 SMILES |
CC(C)C[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(C)C)C(=O)O)NC(=O)[C@H](CC1=CC=C(C=C1)O)N |
规范 SMILES |
CC(C)CC(C(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)O)NC(=O)C(CC1=CC=C(C=C1)O)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-(Trifluoromethyl)-3-{4-[(undec-10-en-1-yl)oxy]phenyl}-3H-diazirene](/img/structure/B12623383.png)
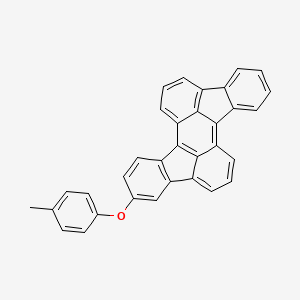
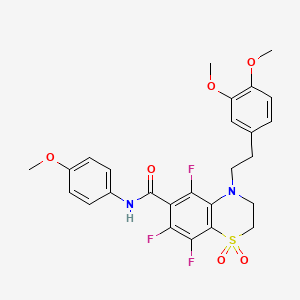
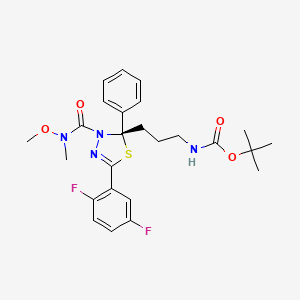
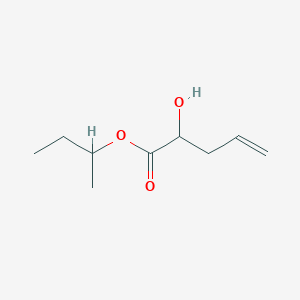
![3-Cyclopropyl-3,9-diazaspiro[5.5]undecane hydrochloride](/img/structure/B12623399.png)

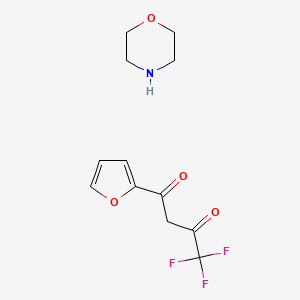
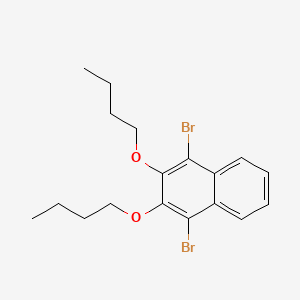
![4-[1-Amino-2-(pentanoylamino)ethyl]-N-(pyridin-4-yl)benzamide](/img/structure/B12623428.png)
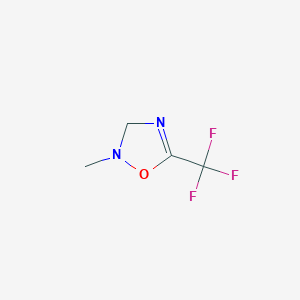
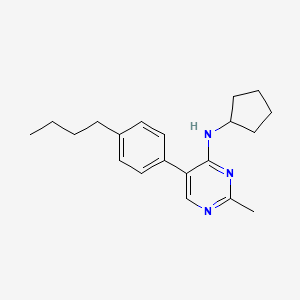
![(2R)-2-[[(2S)-1-[1-[(2-methylpropan-2-yl)oxycarbonyl]-4-phenylpiperidine-4-carbonyl]pyrrolidine-2-carbonyl]amino]-4-methylsulfanylbutanoic acid](/img/structure/B12623441.png)
